(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

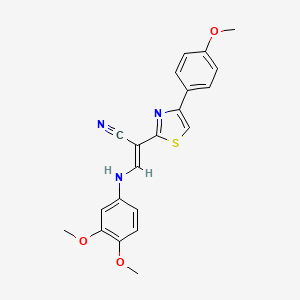

(E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a (3,4-dimethoxyphenyl)amino moiety at position 2 in an E-configuration. The compound’s structure is characterized by:

- Acrylonitrile backbone: The α,β-unsaturated nitrile group enables conjugation, influencing electronic properties and reactivity.

- Substituents: 4-Methoxyphenyl on the thiazole: The methoxy group is electron-donating, enhancing solubility and possibly modulating steric effects. 3,4-Dimethoxyphenylamino group: Provides multiple hydrogen-bond acceptors (methoxy oxygen atoms) and donors (NH), critical for molecular interactions.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-25-17-7-4-14(5-8-17)18-13-28-21(24-18)15(11-22)12-23-16-6-9-19(26-2)20(10-16)27-3/h4-10,12-13,23H,1-3H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVUTMYSNIAXEB-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features key functional groups that contribute to its biological activity:

- Thiazole Ring : Known for its role in various bioactive compounds.

- Dimethoxyphenyl and Methoxyphenyl Groups : These aromatic systems enhance lipophilicity and may influence interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that thiazole compounds were effective against Jurkat cells (a model for leukemia), with IC50 values lower than that of the reference drug doxorubicin . The presence of electron-donating groups on the phenyl ring is crucial for enhancing cytotoxicity.

Antimicrobial Properties

Thiazole derivatives have also shown promising antimicrobial activity. A study on thiazole-coated magnetic nanoparticles demonstrated strong antibacterial effects against both Gram-positive and Gram-negative bacteria, particularly E. coli and Staphylococcus aureus . The mechanism of action involves disruption of bacterial membranes, leading to cell death.

Mechanistic Insights

Molecular dynamics simulations have been employed to understand the interactions between these compounds and target proteins. For example, a related thiazole compound was found to interact primarily through hydrophobic contacts with the Bcl-2 protein, which is involved in apoptosis regulation . This suggests that modifications in the compound's structure can significantly influence its binding affinity and biological efficacy.

Case Studies

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the thiazole and phenyl rings play a crucial role in determining biological activity. For instance:

- Electron-donating groups enhance anticancer activity.

- Halogen substituents increase antibacterial potency against Gram-positive bacteria.

Comparison with Similar Compounds

4-Substituted Thiazole Derivatives

Analysis :

- Electron-donating vs. withdrawing groups : The target compound’s 4-methoxyphenyl group improves solubility compared to nitro-substituted analogs () but may reduce electrophilicity .

- Steric effects : The isobutyl group in ’s compound likely reduces binding affinity in sterically sensitive targets compared to the target compound’s methoxy group .

Amino Group Modifications

Phenylamino Substituents

Analysis :

- Methoxy vs. hydroxy groups: The target compound’s methoxy groups avoid metabolic oxidation (unlike phenolic -OH in ), improving stability .

- Conformational stabilization : ’s compound uses sulfonyl-based resonance-assisted hydrogen bonding (RAHB), whereas the target compound relies on methoxy-oxygen interactions .

Electronic and Conformational Properties

Key Structural Comparisons

Analysis :

- Planarity: The target compound’s conjugation promotes planar geometry, favoring interactions with flat biological targets (e.g., enzyme active sites). ’s compound has a non-planar fluorophenyl group, reducing such interactions .

- Fluorine vs. methoxy : Fluorine’s electronegativity () may enhance binding to polar regions but reduces solubility compared to methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.